6-Tert-butoxy-3-cyclopropoxypicolinamide
Description
6-Tert-butoxy-3-cyclopropoxypicolinamide is a synthetic organic compound featuring a picolinamide backbone substituted with tert-butoxy and cyclopropoxy groups at positions 6 and 3, respectively. This compound has garnered attention in medicinal chemistry and materials science due to its unique steric and electronic properties.
Characterization of this compound typically involves nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm structural integrity and purity .
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-cyclopropyloxy-6-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-10-7-6-9(17-8-4-5-8)11(15-10)12(14)16/h6-8H,4-5H2,1-3H3,(H2,14,16) |
InChI Key |
JHVPUMGPVIKWCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC(=C(C=C1)OC2CC2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butoxy-3-cyclopropoxypicolinamide typically involves the following steps:
Formation of the Picolinamide Core: The picolinamide core can be synthesized through the reaction of picolinic acid with an appropriate amine under dehydrating conditions.
Introduction of the Tert-butoxy Group: The tert-butoxy group is introduced using tert-butyl alcohol and an acid catalyst, such as sulfuric acid, to form the tert-butyl ester.
Cyclopropoxylation: The cyclopropoxy group is introduced through the reaction of the tert-butyl ester with cyclopropyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butoxy-3-cyclopropoxypicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy or cyclopropoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted picolinamides with different functional groups.
Scientific Research Applications
6-Tert-butoxy-3-cyclopropoxypicolinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Tert-butoxy-3-cyclopropoxypicolinamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Critical Analysis of Evidence Limitations
The provided evidence lacks direct data on this compound. focuses on unrelated intermediates (e.g., silane-protected compounds), while details manuscript formatting rather than chemical properties. Thus, this article relies on extrapolation from structurally similar compounds and general principles of organic chemistry.
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